molecular formula C22H23NO3S B2912015 N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide CAS No. 2034402-96-3

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide

Cat. No.: B2912015
CAS No.: 2034402-96-3
M. Wt: 381.49
InChI Key: SSNZBGUNOFQAMI-UHFFFAOYSA-N
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Description

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a synthetic organic compound characterized by a benzothiophene carboxamide core linked to a hydroxy-substituted ethyl group. The ethyl moiety is further substituted with a phenyl ring and an oxan-4-yl (tetrahydropyran) group.

Properties

IUPAC Name

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-21(20-14-16-6-4-5-9-19(16)27-20)23-15-22(25,17-7-2-1-3-8-17)18-10-12-26-13-11-18/h1-9,14,18,25H,10-13,15H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNZBGUNOFQAMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C2=CC3=CC=CC=C3S2)(C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the benzo[b]thiophene core, which can be synthesized through cyclization reactions involving thiophene and benzene derivatives. The tetrahydro-2H-pyran ring can be introduced via a nucleophilic addition reaction, where a suitable precursor reacts with 3,4-dihydropyran under acidic conditions to form the tetrahydropyranyl ether .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The final product is often purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The phenyl and benzo[b]thiophene rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The closest structural analogue identified in the evidence is N-[(1S)-1-[[4-[(2S)-2-[[(2,4-Dichlorophenyl)sulfonyl]amino]-3-hydroxypropanoyl]-1-piperazinyl]carbonyl]-3-methylbutyl]-1-benzothiophene-2-carboxamide (). Both compounds share the benzothiophene-2-carboxamide backbone but differ significantly in substituents:

Feature Target Compound Compound
Core Structure 1-Benzothiophene-2-carboxamide 1-Benzothiophene-2-carboxamide
Substituent on N 2-Hydroxy-2-(oxan-4-yl)-2-phenylethyl Piperazinyl-carbonyl group with dichlorophenyl sulfonyl, hydroxypropanoyl, and 3-methylbutyl branches
Functional Groups Hydroxyl, tetrahydropyran (oxan-4-yl), phenyl Sulfonamide, hydroxypropanoyl, piperazinyl, dichlorophenyl
Potential Solubility Moderate (hydroxyl and oxan-4-yl may enhance hydrophilicity) Likely lower (lipophilic dichlorophenyl and branched alkyl groups dominate)
Therapeutic Inference Possible CNS or metabolic targets (based on benzothiophene derivatives) Antibacterial or protease inhibition (piperazinyl and sulfonamide motifs common in antibiotics)

Functional Group Analysis

  • Hydroxyl Group : Present in both compounds, the hydroxyl group may facilitate hydrogen bonding with biological targets, enhancing binding affinity.
  • Oxan-4-yl vs. Piperazinyl : The oxan-4-yl group in the target compound could improve metabolic stability compared to the piperazinyl group in ’s compound, which is prone to oxidative metabolism .
  • Phenyl vs.

Pharmacokinetic and Pharmacodynamic Implications

  • Lipophilicity : The target compound’s logP is likely lower than that of the analogue due to the oxan-4-yl group, suggesting better aqueous solubility and reduced tissue accumulation.
  • Metabolic Stability : The absence of a sulfonamide group in the target compound may reduce susceptibility to cytochrome P450-mediated metabolism compared to ’s compound.

Biological Activity

N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-1-benzothiophene-2-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiophene moiety, which is known for its diverse biological activities. The presence of a hydroxy group and an oxane ring contributes to its solubility and reactivity, potentially influencing its biological interactions.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of thiobenzanilides have shown promising results against various pathogens. A study highlighted that 2-hydroxybenzanilides and their analogues possess antimicrobial effects, suggesting that structural modifications can enhance activity against specific bacterial strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organisms
A300.03Candida albicans
A310.25Cryptococcus neoformans
A332.00Aspergillus fumigatus

Anti-inflammatory Effects

This compound may also exhibit anti-inflammatory properties. Compounds with similar structures have been studied for their ability to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. The modulation of these pathways could provide therapeutic avenues for conditions such as arthritis and other inflammatory disorders.

The mechanisms underlying the biological activities of this compound are not fully elucidated but may involve:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammation and microbial resistance.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors that mediate cellular responses to injury or infection.
  • Modulation of Gene Expression : There is potential for this compound to influence gene expression related to immune responses.

Case Studies

Recent studies have explored the pharmacokinetics and efficacy of related compounds in vivo:

  • Study on Metabolic Stability : A study evaluated the metabolic stability of similar benzothiophene derivatives in human liver microsomes, reporting half-lives that indicate favorable pharmacokinetic profiles .
    • Key Findings :
      • Compound A31 showed a half-life of 80.5 minutes.
      • Minimal inhibition on CYP3A4 and CYP2D6 enzymes suggests a lower risk for drug-drug interactions.
  • In Vivo Efficacy : Pharmacokinetic evaluations in animal models demonstrated that certain derivatives exhibited suitable absorption and distribution characteristics, warranting further exploration in clinical settings.

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